4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid
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Overview
Description
4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid is a synthetic organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.28 g/mol . This compound is characterized by the presence of a cyano group, a benzoic acid moiety, and a dimethylpropanoyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid typically involves the reaction of 4-formylbenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of 4-[2-Carboxy-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid.
Reduction: Formation of 4-[2-Amino-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The benzoic acid moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]phenol
- 4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]aniline
- 4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzaldehyde
Uniqueness
Compared to similar compounds, 4-[2-Cyano-2-(2,2-dimethylpropanoyl)eth-1-EN-1-YL]benzoic acid is unique due to its combination of functional groups, which confer distinct reactivity and binding properties. The presence of both a cyano group and a benzoic acid moiety allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(2-cyano-4,4-dimethyl-3-oxopent-1-enyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-15(2,3)13(17)12(9-16)8-10-4-6-11(7-5-10)14(18)19/h4-8H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIZODTIUWKKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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